molecular formula C12H13ClN2O2 B8167566 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile

2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile

Cat. No.: B8167566
M. Wt: 252.69 g/mol
InChI Key: UKRGQBWECKAIQV-UHFFFAOYSA-N
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Description

2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a chloro-substituted pyridine ring with a tetrahydro-2H-pyran-4-ylmethoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloronicotinonitrile and tetrahydro-2H-pyran-4-ylmethanol.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted nicotinonitriles.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the nitrile group, such as primary amines.

    Hydrolysis Products: Amides or carboxylic acids derived from the nitrile group.

Scientific Research Applications

2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile depends on its specific application:

    Pharmacological Action: It may interact with specific receptors or enzymes, inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific biological context.

    Material Properties: In material science, its action would be related to its electronic structure and how it interacts with other materials or light.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxynicotinonitrile: Similar structure but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.

    2-Chloro-5-ethoxynicotinonitrile: Similar structure with an ethoxy group.

    2-Chloro-5-(hydroxymethoxy)nicotinonitrile: Similar structure with a hydroxymethoxy group.

Uniqueness

2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which can impart different steric and electronic properties compared to simpler alkoxy groups. This can influence its reactivity and interactions in both chemical and biological systems.

Properties

IUPAC Name

2-chloro-5-(oxan-4-ylmethoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-12-10(6-14)5-11(7-15-12)17-8-9-1-3-16-4-2-9/h5,7,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRGQBWECKAIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC(=C(N=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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